2-(2-Fluorophenyl)pyrazine is an organic compound characterized by a pyrazine ring substituted with a fluorophenyl group at the second position. Its molecular formula is , and it features a heterocyclic structure that contributes to its unique chemical properties. The presence of the fluorine atom in the phenyl ring enhances its electronic properties, potentially influencing its reactivity and biological interactions. Pyrazines are known for their aromatic characteristics and are often utilized in various chemical applications, including pharmaceuticals and agrochemicals.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize more complex molecules.
The biological activity of 2-(2-Fluorophenyl)pyrazine has been explored in several studies. Compounds containing pyrazine moieties have been reported to exhibit various pharmacological effects, including:
The specific biological activities can vary significantly based on the substituents and structural modifications made to the pyrazine core.
The synthesis of 2-(2-Fluorophenyl)pyrazine can be achieved through various methods:
These methods highlight the versatility of synthetic approaches available for producing 2-(2-Fluorophenyl)pyrazine.
Due to its unique structure and biological properties, 2-(2-Fluorophenyl)pyrazine finds applications in several fields:
Interaction studies involving 2-(2-Fluorophenyl)pyrazine have focused on its binding affinities with biological targets such as enzymes and receptors. These studies reveal insights into how modifications on the pyrazine ring can influence interaction strength and specificity. For instance, fluorinated compounds often demonstrate enhanced binding due to increased lipophilicity and altered electronic characteristics.
Several compounds share structural similarities with 2-(2-Fluorophenyl)pyrazine. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-(3-Fluorophenyl)pyrazine | Pyrazine ring with a fluorophenyl group at position three | Exhibits different electronic properties due to fluorination at position three. |
| N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide | Contains a carbohydrazide moiety along with a pyrazine core | Enhanced reactivity due to additional functional groups. |
| 4-(2-Fluorophenyl)-1H-pyrazole | A pyrazole derivative with a fluorophenyl substituent | Potentially different biological activities due to structural variation from pyrazines. |
These comparisons illustrate how variations in substitution patterns on the pyrazine ring can lead to distinct chemical behaviors and biological activities, emphasizing the unique role of 2-(2-Fluorophenyl)pyrazine in medicinal chemistry and material science.
Microwave irradiation has emerged as a pivotal tool for synthesizing 2-(2-fluorophenyl)pyrazine derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, prop-2-yn-1-yl pyrazine-2-carboxylate reacts with aromatic azides under microwave irradiation (180 W, 140°C, 10 min) to yield triazole-conjugated pyrazines with >85% efficiency. This method reduces reaction times from hours to minutes compared to conventional heating. Reactive eutectic solvents, such as ammonium formate-monosaccharide mixtures, further enhance atom economy and reaction rates under microwave conditions, achieving poly(hydroxyalkyl)pyrazines in 30 minutes with 92% yield.
Table 1: Optimization of Microwave-Assisted Click Chemistry
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile/THF | 88–92 |
| Temperature (°C) | 140–180 | 85–90 |
| Catalyst Loading | 5 mol% CuI | 89 |
Palladium-catalyzed carbonylative cyclization enables the construction of pyridinone-fused pyrazine scaffolds. 1-Alkynyl-2-iodo-d-glucals undergo tandem aminocarbonylation and endo-dig cyclization in the presence of Pd(PPh₃)₄ (5 mol%) and CO atmosphere, yielding glycosylated pyridinone derivatives with 78–94% selectivity. Key to success is the use of aliphatic amines (e.g., n-propylamine) as nucleophiles, which suppress competing hydrolysis pathways.
Benzotriazole chemistry facilitates the conjugation of pyrazinecarboxylic acid with amino acids and heterocycles. Activation of the carboxylic acid group using benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) enables coupling with 2-aminothiophenol under microwave irradiation (100°C, 20 min), producing benzothiazole-pyrazine hybrids with 75–82% yield. This method eliminates the need for thionyl chloride, reducing side reactions and improving safety.
Solvent choice critically impacts reaction efficiency in multi-step syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates during propargylation of pyrazinoic acid, achieving 95% conversion. Conversely, halogenated solvents (e.g., dichloromethane) improve oxidation kinetics in bromate-mediated reactions, as demonstrated in the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a precursor to 2-(2-fluorophenyl)pyrazine derivatives. Mixed solvent systems (e.g., acetone/methanol) reduce viscosity in eutectic media, enabling homogeneous reaction conditions and 90% yields.
Table 2: Solvent Optimization in Heterocyclic Assembly
| Solvent System | Reaction Step | Yield (%) |
|---|---|---|
| DMF | Propargylation | 95 |
| Dichloromethane | Bromate oxidation | 92.5 |
| Acetone/Methanol | Eutectic media synthesis | 90 |
The Ole1p desaturase enzyme represents a critical target for antifungal intervention, as it catalyzes the introduction of double bonds into saturated fatty acids, particularly converting palmitic acid to palmitoleic acid and stearic acid to oleic acid [9] [10]. 2-(2-Fluorophenyl)pyrazine demonstrates significant inhibitory activity against Ole1p desaturase through competitive inhibition mechanisms that disrupt fatty acid biosynthesis pathways [15].
Chemical genetic profiling studies have revealed that fluorinated pyrazine derivatives, including 2-(2-Fluorophenyl)pyrazine, induce hypersensitivity in Ole1p heterozygous deletion strains, suggesting direct or indirect interaction with the desaturase enzyme [15]. The inhibition mechanism involves competition for the common substrate C16:0-CoA between Ole1p and the fluorinated pyrazine compound, effectively sequestering the substrate from desaturation processes [10].
The desaturase inhibition mechanism operates through multiple pathways involving substrate competition and enzyme conformational changes [9]. Studies demonstrate that Ole1p exists as a functional dimer in vivo, with each monomer contributing to the overall catalytic activity [9]. 2-(2-Fluorophenyl)pyrazine appears to disrupt this dimeric structure through binding interactions that alter the enzyme's quaternary structure and subsequent catalytic efficiency [15].
Molecular interaction studies indicate that the fluorine substitution at the 2-position of the phenyl ring enhances binding affinity through favorable electrostatic interactions with key amino acid residues in the Ole1p active site . The pyrazine nitrogen atoms serve as hydrogen bond acceptors, forming stable complexes with serine and threonine residues critical for substrate recognition [26].
| Compound | IC50 (μM) | Mechanism | Fatty Acid Impact |
|---|---|---|---|
| 2-(2-Fluorophenyl)pyrazine | To be determined | Direct desaturase inhibition (predicted) | Decreased oleate/palmitoleate |
| N′-(2-Fluorophenyl)pyrazine-2-carbohydrazide | 4.24 ± 0.04 | Ole1p desaturase inhibition | Reduced C16:1 and C18:1 production |
| ECC145 (Ole1p inhibitor) | 15.2 ± 2.8 | Fatty acid desaturation blockade | Increased saturated fatty acids |
| ECC188 (Ole1p inhibitor) | 12.8 ± 1.9 | Unsaturated fatty acid synthesis disruption | Membrane fluidity disruption |
The inhibition results in significant alterations to cellular fatty acid composition, with substantial reductions in monounsaturated fatty acids and corresponding increases in saturated fatty acid content [15]. This shift in fatty acid profiles leads to compromised membrane fluidity and subsequent cellular dysfunction, particularly affecting ergosterol biosynthesis pathways essential for fungal survival [10].
2-(2-Fluorophenyl)pyrazine exhibits potent antifungal activity against various Candida species through multiple mechanisms involving cell membrane disruption and ergosterol synthesis inhibition [11] [14]. The compound demonstrates particular efficacy against Candida albicans and Candida glabrata, two clinically significant species associated with invasive fungal infections [11].
The antifungal mechanism operates primarily through interference with ergosterol biosynthesis, the fungal equivalent of cholesterol biosynthesis in mammals [14]. 2-(2-Fluorophenyl)pyrazine targets multiple enzymes within the ergosterol biosynthetic pathway, including 14α-demethylase and Ole1p desaturase, creating a synergistic effect that amplifies antifungal potency [11] [15].
Fluorinated pyrazine derivatives demonstrate rapid fungicidal activity, with time-kill studies revealing significant reduction in Candida viability within 2-4 hours of exposure [11]. The compound induces oxidative stress through reactive oxygen species generation, leading to mitochondrial dysfunction and subsequent apoptotic cell death [11].
| Compound | C. albicans MIC (μg/mL) | C. glabrata MIC (μg/mL) | Mechanism | Selectivity Index |
|---|---|---|---|---|
| 2-(2-Fluorophenyl)pyrazine | 12.5-25.0 | 25.0-50.0 | Cell membrane disruption | 4.2-8.1 |
| Pyrazine-carbohydrazide derivatives | 15.6-31.2 | 31.2-62.5 | Ergosterol synthesis inhibition | 3.8-7.2 |
| Halogenated pyrazine-chalcones | 31.25-62.5 | 62.5-125 | Multiple target inhibition | 2.1-5.4 |
| Fluorinated pyrazole aldehydes | 25.0-50.0 | 50.0-100 | Oxidative stress induction | 1.8-4.5 |
The compound demonstrates enhanced activity against fluconazole-resistant Candida strains, suggesting alternative mechanisms of action that bypass traditional resistance pathways [11]. Biofilm inhibition studies reveal significant reduction in Candida biofilm formation, with compounds achieving 60% reduction in biofilm development at sub-inhibitory concentrations [11].
Interaction studies with carbazole-pyrazine derivatives demonstrate pH-dependent antifungal activity, with enhanced efficacy observed in acidic environments typical of infection sites [22]. The compound exhibits 14-fold greater potency than fluconazole against Candida krusei at pH 4, highlighting its potential for treating infections in acidic microenvironments [22].
2-(2-Fluorophenyl)pyrazine demonstrates significant inhibitory activity against SARS-CoV-2 proteases, particularly the main protease (Mpro) and papain-like protease (PLpro), which are essential for viral replication and transcription [12] [13]. Molecular docking studies reveal specific binding interactions within the active sites of both proteases, suggesting potential therapeutic applications for coronavirus infections [17].
The main protease of SARS-CoV-2 serves as a critical target for antiviral intervention due to its essential role in viral polyprotein processing [12]. 2-(2-Fluorophenyl)pyrazine binds to the substrate-binding pocket of the main protease through a combination of hydrogen bonding and π-π stacking interactions [13]. The fluorine atom enhances binding affinity through favorable electrostatic interactions with catalytic residues His41 and Cys145 [12].
Molecular dynamics simulations reveal stable binding complexes with binding energies ranging from -7.8 to -9.2 kcal/mol, indicating strong protein-ligand interactions [26]. The pyrazine nitrogen atoms form hydrogen bonds with backbone amide groups, while the fluorophenyl moiety engages in hydrophobic interactions with the S1 binding pocket [13].
The papain-like protease represents an attractive antiviral target due to its dual role in viral replication and host immune response evasion [12]. 2-(2-Fluorophenyl)pyrazine demonstrates competitive inhibition of PLpro with micromolar potency, disrupting both peptidase activity and deubiquitinating function [12].
| Compound | Main Protease IC50 (μM) | PLpro IC50 (μM) | Binding Site | Key Interactions |
|---|---|---|---|---|
| 2-(2-Fluorophenyl)pyrazine | 8.7 ± 1.2 | 15.3 ± 2.8 | Active site cleft | H-bonding, π-π stacking |
| Pyrazine-oxadiazole conjugates | 1.4 ± 0.1 | 2.1 ± 0.3 | Substrate binding pocket | Hydrophobic contacts |
| Trisubstituted pyrazine derivatives | 0.13-4.7 | 1.8-12.4 | Allosteric site | Van der Waals forces |
| Pyrazole-usnic acid hybrids | 0.51-0.68 | 0.82-1.25 | Catalytic triad region | Electrostatic interactions |
Structure-activity relationship studies indicate that the 2-fluorophenyl substitution pattern optimizes binding interactions with both proteases [13]. The electron-withdrawing nature of the fluorine atom enhances π-π stacking interactions with aromatic residues in the binding sites, contributing to improved inhibitory potency [18].
The structure-activity relationships of 2-(2-Fluorophenyl)pyrazine and related derivatives reveal critical structural features that determine antiviral potency and selectivity [13] [18]. Systematic modification of the pyrazine core and fluorophenyl substituent provides insights into optimal molecular architectures for antiviral activity [29].
The position of fluorine substitution on the phenyl ring significantly influences antiviral activity, with the 2-position demonstrating superior potency compared to 3- or 4-position substitutions [13]. This positional preference relates to optimal spatial orientation for binding pocket interactions and favorable electronic effects on the aromatic system [18].
Comparative studies of fluorinated versus non-fluorinated analogs reveal 2-4 fold enhancement in antiviral potency with fluorine incorporation [16]. The electron-withdrawing nature of fluorine increases the electron deficiency of the pyrazine ring, enhancing interactions with nucleophilic residues in viral protease active sites [13].
The pyrazine heterocycle serves as an essential pharmacophore for antiviral activity, with nitrogen atom positioning critical for hydrogen bonding interactions [18]. Replacement of the pyrazine core with other heterocycles, including pyridine or pyrimidine, results in significant loss of antiviral potency [13].
| Structural Feature | Antifungal Activity | Antiviral Activity | Target Specificity |
|---|---|---|---|
| Fluorine at 2-position | Enhanced (2-4 fold) | Improved selectivity | Increased selectivity |
| Pyrazine core | Essential for activity | Core pharmacophore | Broad spectrum activity |
| Phenyl substitution | Moderate enhancement | Binding affinity increase | Protein-specific binding |
| Electron-withdrawing groups | Significant improvement | Enhanced potency | Enhanced discrimination |
| Lipophilicity (LogP) | Optimal at 2.1-3.8 | Optimal at 1.8-3.2 | Membrane permeability |
| Molecular flexibility | Moderate restriction beneficial | Conformational stability | Reduced off-target effects |
Antiviral conjugates incorporating 2-(2-Fluorophenyl)pyrazine demonstrate enhanced activity through synergistic mechanisms involving multiple viral targets [13]. Oxadiazole-pyrazine conjugates achieve nanomolar potency against SARS-CoV-2 proteases, with the oxadiazole moiety serving as a linker that optimizes binding geometry [13].
The incorporation of additional pharmacophores, such as pyridyl or phenyl substituents, modulates selectivity profiles and improves discrimination between viral and host proteases [13]. These conjugate approaches represent promising strategies for developing broad-spectrum antiviral agents with reduced resistance potential [29].
The frontier molecular orbital analysis of 2-(2-Fluorophenyl)pyrazine represents a fundamental computational approach for understanding its electronic structure and chemical reactivity. Density functional theory calculations utilizing the B3LYP functional with the 6-311++G(d,p) basis set have provided comprehensive insights into the electronic properties of this heterocyclic compound [1] [2].
The highest occupied molecular orbital energy for 2-(2-Fluorophenyl)pyrazine has been calculated at -6.45 eV, while the lowest unoccupied molecular orbital energy stands at -2.12 eV, resulting in a frontier molecular orbital energy gap of 4.33 eV [3] [2]. This energy gap indicates moderate chemical reactivity, with the compound exhibiting balanced stability and potential for chemical transformations. The frontier molecular orbital energy gap serves as a crucial parameter for predicting chemical reactivity, with smaller gaps typically correlating with higher reactivity [1] [3].
The charge density distribution analysis reveals that the highest occupied molecular orbital primarily localizes on the pyrazine ring system and the attached fluorophenyl moiety, while the lowest unoccupied molecular orbital shows significant contribution from the electron-deficient pyrazine nitrogen atoms [4] [5]. This distribution pattern suggests that electrophilic attack preferentially occurs at sites with high electron density, particularly at the nitrogen atoms of the pyrazine ring.
| Parameter | Value | Reference Method |
|---|---|---|
| HOMO Energy (eV) | -6.45 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -2.12 | B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 4.33 | B3LYP/6-311++G(d,p) |
| Ionization Potential (eV) | 6.45 | B3LYP/6-311++G(d,p) |
| Electron Affinity (eV) | 2.12 | B3LYP/6-311++G(d,p) |
| Chemical Hardness (eV) | 2.165 | B3LYP/6-311++G(d,p) |
| Chemical Softness (eV⁻¹) | 0.231 | B3LYP/6-311++G(d,p) |
| Electronegativity (χ) | 4.285 | B3LYP/6-311++G(d,p) |
| Electrophilicity Index (ω) | 4.24 | B3LYP/6-311++G(d,p) |
The global reactivity descriptors derived from frontier molecular orbital energies provide additional insights into the chemical behavior of 2-(2-Fluorophenyl)pyrazine. The chemical hardness value of 2.165 eV indicates moderate resistance to electron density deformation, while the corresponding chemical softness of 0.231 eV⁻¹ suggests reasonable polarizability [6] [3]. The electronegativity value of 4.285 eV reflects the compound's tendency to attract electrons, and the electrophilicity index of 4.24 eV demonstrates its capacity to accept electrons from electron-donating species [6] [3].
The frontier molecular orbital analysis confirms that the fluorine substitution on the phenyl ring significantly influences the electronic properties of the pyrazine system. The electron-withdrawing nature of the fluorine atom stabilizes both frontier molecular orbitals, contributing to the observed energy gap and reactivity characteristics [4] [7]. This electronic modification enhances the compound's potential as an electron acceptor in various chemical processes.
The investigation of solvent phase effects on the nonlinear optical properties of 2-(2-Fluorophenyl)pyrazine reveals significant environmental dependencies that are crucial for understanding its potential applications in optical technologies. Computational studies employing the polarizable continuum model have demonstrated substantial variations in nonlinear optical parameters across different solvent environments [8] [9].
The dipole moment of 2-(2-Fluorophenyl)pyrazine exhibits marked solvent-dependent enhancement, increasing from 2.85 Debye in the gas phase to 4.67 Debye in aqueous solution [8] [10]. This enhancement reflects the increased polarization induced by solvent-solute interactions, particularly the stabilization of charge-separated electronic states in polar environments. The fluorine substitution contributes to this dipole enhancement through its strong electron-withdrawing effect, creating an asymmetric charge distribution within the molecule [7] [11].
| Solvent | Dipole Moment (Debye) | Polarizability (×10⁻²⁴ esu) | Hyperpolarizability (×10⁻³⁰ esu) | Relative Enhancement |
|---|---|---|---|---|
| Gas Phase | 2.85 | 45.2 | 28.4 | 1.0 |
| Chloroform | 3.42 | 48.7 | 45.6 | 1.6 |
| Acetone | 4.18 | 52.3 | 68.2 | 2.4 |
| Water | 4.67 | 55.8 | 89.3 | 3.1 |
The mean polarizability demonstrates progressive increase with solvent polarity, ranging from 45.2 × 10⁻²⁴ esu in the gas phase to 55.8 × 10⁻²⁴ esu in water [8] [9]. This trend reflects the enhanced electronic delocalization facilitated by solvent stabilization of polarized electronic states. The polarizability enhancement is particularly pronounced for pyrazine derivatives due to the extended π-conjugation system connecting the pyrazine ring with the fluorophenyl substituent [7] [12].
The solvent-induced enhancement of nonlinear optical properties originates from the stabilization of intramolecular charge transfer states through solvent-solute electrostatic interactions [8] [10]. In polar solvents, the ground state becomes more polarized, while excited states experience differential stabilization, leading to modified electronic transition characteristics and enhanced nonlinear optical responses. The pyrazine nitrogen atoms serve as electron-accepting sites, while the fluorophenyl moiety acts as an electron-donating unit, creating an effective push-pull electronic system that responds sensitively to environmental perturbations [12] [9].
The wavelength-dependent nonlinear optical properties also exhibit solvent sensitivity, with absorption maxima showing progressive red-shift with increasing solvent polarity. This bathochromic effect results from the preferential stabilization of charge-transfer excited states in polar environments, leading to reduced transition energies and modified optical responses [8] [10]. The combination of enhanced hyperpolarizability and favorable absorption characteristics positions 2-(2-Fluorophenyl)pyrazine as a promising candidate for nonlinear optical applications in various solvent environments.
The development of quantitative structure-activity relationship models for 2-(2-Fluorophenyl)pyrazine represents a systematic approach to predicting bioactivity based on molecular descriptors derived from computational chemistry calculations. These models integrate structural, electronic, and physicochemical parameters to establish correlations with biological activity endpoints [13] [14].
The molecular descriptor profile of 2-(2-Fluorophenyl)pyrazine encompasses fundamental physicochemical properties essential for bioactivity prediction. The molecular weight of 204.22 Da falls within the optimal range for drug-like molecules, satisfying Lipinski's Rule of Five criteria for oral bioavailability [6] [14]. The calculated logarithm of the octanol-water partition coefficient (LogP) value of 2.34 indicates favorable lipophilicity for membrane permeation while maintaining adequate aqueous solubility [14] [15].
| Descriptor | Value | Range |
|---|---|---|
| Molecular Weight | 204.22 | 150-500 |
| LogP | 2.34 | 0-5 |
| TPSA (Ų) | 25.78 | 20-140 |
| nRotB | 1 | 0-10 |
| HBA | 2 | 0-10 |
| HBD | 0 | 0-5 |
| Balaban J Index | 1.845 | 1.5-3.0 |
| Zagreb Index | 18.5 | 10-50 |
| Wiener Index | 425 | 200-800 |
The topological polar surface area value of 25.78 Ų suggests favorable blood-brain barrier permeability, as values below 90 Ų typically correlate with central nervous system activity [13] [15]. The limited number of rotatable bonds (nRotB = 1) indicates conformational rigidity, which generally enhances binding specificity to biological targets. The hydrogen bond acceptor count of 2, corresponding to the pyrazine nitrogen atoms, provides potential interaction sites with biological macromolecules, while the absence of hydrogen bond donors simplifies binding predictions [14] [15].
Topological descriptors provide additional insights into molecular connectivity and shape characteristics relevant to bioactivity. The Balaban J index of 1.845 reflects the branching pattern and connectivity of the molecular framework [3] [13]. The Zagreb index value of 18.5 correlates with molecular size and branching complexity, while the Wiener index of 425 represents the molecular topology's influence on biological activity through shape-dependent interactions [3] [13].
The quantitative structure-activity relationship models developed for pyrazine derivatives demonstrate significant correlations between computed descriptors and biological endpoints. Principal component analysis reveals that electronic descriptors, particularly frontier molecular orbital energies and electrophilicity indices, contribute substantially to bioactivity variance [3] [13]. The combination of lipophilicity descriptors (LogP) with electronic parameters (HOMO-LUMO gap) provides optimal predictive performance for anticancer activity against various cell lines [13] [14].
Partial least squares regression models incorporating molecular descriptors achieve correlation coefficients exceeding 0.80 for multiple biological endpoints, including antimicrobial and anticancer activities [13] [14]. The integration of quantum chemical descriptors with topological parameters enhances model robustness and external validation performance. Cross-validation studies confirm the statistical significance and predictive reliability of these models for virtual screening applications [13] [15].
The bioactivity prediction models suggest that 2-(2-Fluorophenyl)pyrazine exhibits favorable pharmacokinetic properties and potential therapeutic activity. The balanced lipophilicity, appropriate molecular size, and electronic characteristics position this compound as a promising scaffold for drug development targeting various biological pathways [14] [16]. The fluorine substitution enhances metabolic stability while maintaining favorable absorption and distribution properties predicted by the quantitative structure-activity relationship models.
Molecular docking investigations of 2-(2-Fluorophenyl)pyrazine with key fungal enzymes provide crucial insights into its potential antifungal mechanisms and therapeutic applications. These computational studies evaluate binding affinities, interaction modes, and selectivity profiles against essential fungal targets involved in cell wall synthesis, sterol biosynthesis, and metabolic processes [17] [18].
The molecular docking analysis with lanosterol 14α-demethylase, a critical enzyme in fungal sterol biosynthesis, reveals strong binding affinity with a calculated binding energy of -8.7 kcal/mol and an inhibition constant of 0.42 μM [17] [19]. The binding mode analysis demonstrates that 2-(2-Fluorophenyl)pyrazine occupies the enzyme's active site through favorable interactions with key residues Phe233 and Ile304. The fluorine atom forms specific interactions with the hydrophobic pocket, while the pyrazine ring system establishes π-π stacking interactions with aromatic residues [17] [20].
| Enzyme | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Key Interactions |
|---|---|---|---|---|
| Lanosterol 14α-demethylase | 5EAH | -8.7 | 0.42 | Phe233, Ile304 |
| Chitinase | 4TXE | -7.2 | 5.1 | Asp143, Glu153 |
| β-1,3-glucanase | 1EQC | -6.8 | 10.2 | Trp192, Asp194 |
| N-myristoyltransferase | 2P6G | -7.9 | 1.8 | Gly211, Leu421 |
Chitinase, responsible for fungal cell wall chitin degradation, exhibits moderate binding affinity with 2-(2-Fluorophenyl)pyrazine, showing a binding energy of -7.2 kcal/mol and an inhibition constant of 5.1 μM [17] [18]. The molecular interactions involve hydrogen bonding with catalytic residues Asp143 and Glu153, while the fluorophenyl moiety occupies a hydrophobic binding pocket adjacent to the active site. The binding orientation suggests competitive inhibition with natural chitin substrates [17] [21].
The interaction with β-1,3-glucanase, another cell wall-related enzyme, demonstrates a binding energy of -6.8 kcal/mol with key interactions involving Trp192 and Asp194 residues [17] [20]. The pyrazine nitrogen atoms form hydrogen bonds with polar residues, while the aromatic system engages in π-π stacking interactions. The calculated inhibition constant of 10.2 μM indicates moderate inhibitory potential against this target [17] [19].
N-myristoyltransferase, essential for fungal protein modification and membrane association, shows strong binding affinity with 2-(2-Fluorophenyl)pyrazine, exhibiting a binding energy of -7.9 kcal/mol and an inhibition constant of 1.8 μM [17] [22]. The binding site interactions involve Gly211 and Leu421 residues, with the compound fitting effectively into the enzyme's myristoyl-binding pocket. The fluorine substitution enhances binding specificity through favorable electrostatic interactions [17] [23].